molecular formula C5H3BrIN B107189 2-Bromo-5-iodopyridine CAS No. 73290-22-9

2-Bromo-5-iodopyridine

Cat. No. B107189
CAS RN: 73290-22-9
M. Wt: 283.89 g/mol
InChI Key: LLKRSJVPTKFSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Pd2(dba)3 (0.564 g, 0.62 mmol) was added to 2-bromo-5-iodopyridine (5.00 g, 17.61 mmol), morpholine (1.541 mL, 17.61 mmol), sodium tert-butoxide (4.23 g, 44.03 mmol) and Xantphos (1.019 g, 1.76 mmol) in toluene (200 mL) at 20°C. The resulting solution was stirred at r.t. for 3 days (as the reaction was started on a Friday). Complete. The reaction mixture was diluted with EtOAc (100 mL), and washed sequentially with water (100 mL) and saturated brine (100 mL). The organic layer was dried with MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 100% (EtOAc:MeOH - 10:1) in heptane. Pure fractions were evaporated to dryness LCMS indicated some di-substituted product present. Triturated in heptane:EtOAc, filtered and dried to afford 4-(6-bromopyridin-3-yl)morpholine (2.400 g, 56.1 %) as a beige solid.
Quantity
0.00176 mol
Type
reagent
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
0.0176 mol
Type
reactant
Reaction Step Three
Quantity
0.0176 mol
Type
reactant
Reaction Step Four
Quantity
0.00176 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
863
reaction index
NAME
1.3.3 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00176 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.2 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0176 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.0176 mol
Type
reactant
Smiles
C1=CC(=NC=C1I)Br
Step Five
Name
Quantity
0.00176 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000616 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=C(C=C2)Br
Measurements
Type Value Analysis
YIELD 56.05%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.